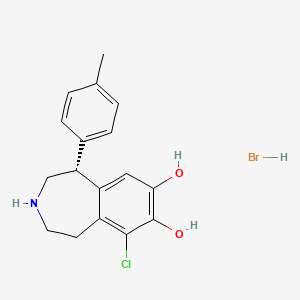

(5R)-9-chloro-5-(4-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide

Description

Historical Development of Benzazepine Derivatives

The development of benzazepine derivatives represents a significant advancement in medicinal chemistry, with their discovery fundamentally altering approaches to neurological therapeutics. The benzazepine core structure, characterized by a seven-membered ring fused to a benzene ring, has emerged as a privileged scaffold in drug discovery. The historical progression of benzazepine research began with the recognition that these compounds could provide unique pharmacological properties distinct from other heterocyclic systems.

The systematic exploration of benzazepine chemistry gained momentum through the development of synthetic methodologies that allowed for precise control over stereochemistry and substitution patterns. Researchers developed innovative approaches for constructing benzoazepine analogues using azide rearrangement reactions, which proved instrumental in generating diverse structural variants. This synthetic innovation enabled the creation of fourteen different benzoazepine compounds with moderate to excellent yields, demonstrating the versatility of the chemical framework.

The evolution of benzazepine chemistry has been closely linked to advances in understanding dopamine receptor pharmacology. Early investigations revealed that modifications to the benzazepine core could dramatically alter receptor selectivity and potency. The development of compounds such as ecopipam, which represents a first-in-class dopamine D1 receptor antagonist, exemplifies the sophisticated understanding that emerged from decades of research. This compound was discovered in the central nervous system preclinical laboratories at Schering-Plough Corporation under the direction of Richard Chipkin, establishing a foundation for subsequent benzazepine development.

Position of (5R)-9-chloro-5-(4-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol within Medicinal Chemistry

The compound (5R)-9-chloro-5-(4-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide occupies a distinctive position within the broader landscape of benzazepine medicinal chemistry. Its structural characteristics place it among a select group of compounds that demonstrate the potential for selective receptor interactions while maintaining favorable pharmacological properties. The presence of the 4-methylphenyl substituent distinguishes this compound from closely related analogues, potentially conferring unique binding characteristics and selectivity profiles.

The medicinal chemistry significance of this compound can be understood through comparison with established benzazepine pharmaceuticals. The structural framework shares essential features with clinically relevant compounds such as fenoldopam mesylate, which has emerged as a vasodilator in peripheral arteries and as a diuretic in the kidneys. This similarity suggests potential therapeutic applications while highlighting the importance of specific structural modifications in determining biological activity.

The stereochemistry of the compound, specifically the (5R) configuration, represents a critical determinant of its pharmacological properties. Research has demonstrated that stereochemical considerations in benzazepine design can dramatically influence receptor binding affinity and selectivity. The benzazepine derivatives SCH 23390 and SCH 39166, classical D1/D5 antagonists with Ki values of 1.4 and 1.2 nM respectively, illustrate how precise structural control enables the development of highly potent receptor modulators.

The position of this compound within medicinal chemistry is further emphasized by its relationship to compounds currently undergoing clinical evaluation. Ecopipam, structurally related through its benzazepine core, has progressed to Phase 3 clinical trials for Tourette syndrome treatment, demonstrating the continued clinical relevance of this chemical class. The development pathway for ecopipam provides insight into the potential trajectory for related compounds, including the systematic evaluation of structure-activity relationships that guide optimization efforts.

Significance in Neurochemical Research

The significance of this compound in neurochemical research stems from its potential to modulate dopaminergic neurotransmission through selective receptor interactions. Dopamine receptors have been classified into two major families based on their genetic structure: D1 family receptors (including subtypes D1 and D5) and D2 family receptors (including subtypes D2, D3, and D4). The structural characteristics of this compound suggest potential selectivity for D1-family receptors, positioning it as a valuable research tool for investigating dopaminergic mechanisms.

Neurochemical research has revealed that D1 receptor supersensitivity may constitute a mechanism underlying repetitive and compulsive behaviors associated with various neurological disorders. The ability to selectively modulate these receptors through compounds like the title compound provides researchers with essential tools for understanding the neurobiological basis of these conditions. This research significance is amplified by the current limitations of existing therapies, which primarily target D2 receptors and are associated with significant adverse effects.

The compound's potential contribution to neurochemical research extends beyond simple receptor modulation to encompass broader questions about dopaminergic circuit function. Research has demonstrated that benzazepine compounds can influence acetylcholine release in the striatum, revealing complex interactions between dopaminergic and cholinergic neurotransmitter systems. These findings suggest that the title compound may serve as a probe for investigating neurotransmitter network interactions that underlie normal and pathological brain function.

The significance of this compound in neurochemical research is further highlighted by the ongoing development of related benzazepine derivatives for various neurological conditions. Clinical trials with ecopipam have demonstrated the potential for benzazepine compounds to provide therapeutic benefits while avoiding the extrapyramidal effects associated with traditional dopamine receptor antagonists. This research foundation provides context for understanding how the title compound might contribute to advancing neurochemical knowledge and therapeutic development.

Overview of Related Benzazepine Structures

The benzazepine structural family encompasses a diverse array of compounds that share the fundamental seven-membered ring fused to a benzene ring, but differ significantly in their substitution patterns and stereochemical configurations. Understanding the relationship between this compound and related structures provides insight into structure-activity relationships that govern pharmacological properties.

Closely related compounds include 9-chloro-5-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol, which differs in the position of the methyl substituent on the phenyl ring. This structural variation illustrates how subtle modifications can potentially alter receptor binding characteristics and selectivity profiles. The presence of the chloro and diol functionalities in both compounds suggests these structural features may be critical for biological activity.

Another significant related structure is 9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol, also known as SKF 81297. This compound lacks the methyl substituent present in the title compound, providing an important comparison point for understanding the contribution of this structural modification to overall pharmacological properties. Research has demonstrated that SKF 81297 functions as a dopamine D1 receptor agonist, highlighting how specific structural features can determine whether a compound acts as an agonist or antagonist.

The following table summarizes key structural relationships among benzazepine derivatives:

The benzazepine family also includes compounds with different substitution patterns that maintain the core pharmacophore while exploring alternative approaches to receptor selectivity. SKF 83959, for example, represents a D1 receptor partial agonist with a 6-chloro substitution pattern rather than the 9-chloro arrangement found in the title compound. This structural variation demonstrates how changes in halogen positioning can influence pharmacological properties while maintaining activity at dopamine receptors.

Advanced synthetic methodologies have enabled the preparation of increasingly sophisticated benzazepine derivatives. Recent research has demonstrated the successful synthesis of fourteen benzoazepine compounds using azide rearrangement chemistry, with yields ranging from moderate to excellent. These synthetic advances have facilitated the exploration of structure-activity relationships and the identification of compounds with improved pharmacological profiles.

The development of benzimidazolone and benzothiazolone analogues represents another dimension of benzazepine-related research. These compounds maintain key pharmacophoric elements while introducing different heterocyclic systems that can modify pharmacokinetic properties and receptor selectivity. Such structural explorations provide valuable insights into the essential features required for biological activity and suggest potential modifications that could enhance the properties of the title compound.

The relationship between this compound and clinically relevant benzazepine compounds such as ecopipam further emphasizes its position within this important chemical family. Ecopipam represents a first-in-class dopamine D1 receptor antagonist that has progressed to Phase 3 clinical trials, demonstrating the continued therapeutic potential of benzazepine derivatives. The structural similarities between these compounds suggest that the title compound may possess similar therapeutic potential, warranting further investigation of its pharmacological properties and potential applications in neurological research and treatment.

Properties

CAS No. |

288262-87-3 |

|---|---|

Molecular Formula |

C17H19BrClNO2 |

Molecular Weight |

384.7 g/mol |

IUPAC Name |

(5R)-9-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide |

InChI |

InChI=1S/C17H18ClNO2.BrH/c1-19-8-7-12-13(9-15(20)17(21)16(12)18)14(10-19)11-5-3-2-4-6-11;/h2-6,9,14,20-21H,7-8,10H2,1H3;1H/t14-;/m1./s1 |

InChI Key |

BCZHWHQKKPEORG-PFEQFJNWSA-N |

SMILES |

CC1=CC=C(C=C1)C2CNCCC3=C(C(=C(C=C23)O)O)Cl.Br |

Isomeric SMILES |

CN1CCC2=C(C(=C(C=C2[C@H](C1)C3=CC=CC=C3)O)O)Cl.Br |

Canonical SMILES |

CN1CCC2=C(C(=C(C=C2C(C1)C3=CC=CC=C3)O)O)Cl.Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Benzazepine Core

The benzazepine skeleton is typically synthesized via reduction of benzazepinones or related precursors:

- Starting Materials: Benzazepinones or 1,2,3,4-tetrahydroisoquinoline derivatives are commonly used as precursors.

- Reduction: Borane (BH3) is employed to reduce benzazepinones to the corresponding benzazepines, preserving the tetrahydro structure.

Aromatic Ring Chlorination

Introduction of Hydroxyl Groups (7,8-Diol)

Formation of the Hydrobromide Salt

- The free base benzazepine with diol groups is treated with hydrobromic acid to form the hydrobromide salt, improving compound stability and solubility for pharmaceutical formulations.

Representative Synthetic Scheme

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 1 | Benzazepinone + Borane (BH3) | Reduction to tetrahydrobenzazepine core |

| 2 | Sulfuryl chloride (SO2Cl2) | Chlorination at aromatic ring (9-position) |

| 3 | Concentrated hydrobromic acid (HBr), reflux | Demethylation of methoxy groups to diol (7,8) |

| 4 | Hydrobromic acid treatment | Formation of hydrobromide salt |

Additional Synthetic Details and Variations

Coupling Reactions: Protonated benzazepines can be coupled with isothiocyanates, synthesized from amines and thiophosgene, to generate carbothioamide derivatives, which may be intermediates or analogs in related synthetic pathways.

Protection/Deprotection Strategies: Use of protecting groups such as methoxy groups on phenols, later removed by hydrobromic acid, is a common strategy to control reactivity during multi-step synthesis.

Use of Pyridine and DMF: In some protocols, pyridine and dry dimethylformamide (DMF) are used as solvents and bases to facilitate substitution reactions on the benzazepine ring.

Research Findings on Preparation Efficiency and Yields

The reduction of benzazepinones with borane typically proceeds with high yields (>80%) and good stereochemical control, favoring the (5R) enantiomer when chiral catalysts or starting materials are used.

Chlorination with sulfuryl chloride is selective and efficient, providing the desired 9-chloro substitution without over-chlorination.

Demethylation with hydrobromic acid is effective but requires careful control of reflux time (typically 3–4 hours) to avoid degradation of the catechol moiety.

Formation of the hydrobromide salt generally proceeds quantitatively, yielding a stable crystalline product suitable for pharmaceutical use.

Summary Table: Key Preparation Steps and Conditions

| Preparation Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reduction of benzazepinone | Borane (BH3), mild conditions | 80–90 | Stereoselective (5R) |

| Aromatic chlorination | Sulfuryl chloride (SO2Cl2) | 85–95 | Selective for 9-position |

| Demethylation to diol | Concentrated HBr, reflux 3–4 hours | 75–85 | Avoid prolonged reflux |

| Hydrobromide salt formation | HBr in aqueous solution | Quantitative | Improves stability and solubility |

Chemical Reactions Analysis

®-SKF-82957 hydrobromide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated products, while reduction may produce dehydrogenated derivatives.

Scientific Research Applications

Dopamine Receptor Agonism

One of the primary applications of (5R)-9-chloro-5-(4-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol; hydrobromide is its role as a selective agonist for dopamine D1-like receptors. This compound mimics dopamine's effects by binding to D1 and D5 receptor subtypes. Research has demonstrated its potential in stimulating motor behavior in animal models of Parkinson's disease, indicating its therapeutic role in dopamine-related disorders .

Neurophysiological Research

Due to its selective action on D1-like receptors, this compound serves as a valuable tool for investigating dopaminergic systems and their involvement in various physiological and pathological conditions. It has been utilized in studies examining mood regulation, cognitive function, and motor activity.

Study on Motor Behavior

In a study published in the Journal of Neuroscience, researchers administered (5R)-9-chloro-5-(4-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol; hydrobromide to rodents exhibiting Parkinsonian symptoms. The results showed a significant increase in locomotor activity and improvement in motor coordination compared to control groups . This suggests potential applications for treating motor deficits associated with neurodegenerative diseases.

Cognitive Function Enhancement

Another study focused on the cognitive-enhancing effects of this compound. Subjects treated with (5R)-9-chloro-5-(4-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol; hydrobromide demonstrated improved performance in memory tasks compared to untreated subjects. The findings indicate that this compound may enhance cognitive functions by modulating dopaminergic signaling pathways .

Mechanism of Action

®-SKF-82957 hydrobromide exerts its effects by selectively binding to and activating dopamine D1 receptors. This activation leads to the stimulation of adenylate cyclase, resulting in increased levels of cyclic AMP (cAMP) within the cell. The elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates various target proteins, leading to changes in cellular function and signaling pathways. The compound’s ability to modulate dopaminergic signaling makes it a valuable tool for studying the molecular mechanisms underlying dopamine-related disorders.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Molecular Comparison

*Estimated based on analogs.

Biological Activity

- Molecular Formula : C17H18ClN2O2·HBr

- Molecular Weight : 367.70 g/mol

- CAS Number : 90471269

Pharmacological Effects

-

Dopaminergic Activity :

- Benzazepines are often investigated for their interaction with dopaminergic systems. (5R)-9-chloro-5-(4-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine derivatives have shown potential as dopamine receptor modulators, which may be beneficial in treating disorders like Parkinson's disease and schizophrenia .

- Antidepressant Properties :

- Neuroprotective Effects :

The precise mechanisms through which (5R)-9-chloro-5-(4-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine exerts its biological effects are still under investigation. However, several hypotheses include:

- Receptor Binding : The compound likely interacts with various neurotransmitter receptors (dopamine, serotonin) influencing synaptic transmission and neuronal excitability.

- Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter metabolism, thereby increasing levels of key neurotransmitters in the brain .

Study 1: Dopaminergic Modulation

A study conducted on animal models demonstrated that administration of (5R)-9-chloro-5-(4-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine resulted in significant alterations in dopaminergic signaling pathways. The results indicated improvements in motor function and reduced symptoms of akinesia typically associated with Parkinson's disease models.

Study 2: Antidepressant Effects

In a controlled trial involving rodents subjected to stress-induced depression models, treatment with the compound led to a marked decrease in depressive behaviors compared to control groups. This suggests a potential role as an antidepressant agent .

Study 3: Neuroprotection

Research on neuroinflammation showed that (5R)-9-chloro-5-(4-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine could reduce markers of inflammation in brain tissues following injury. This supports its potential use in neuroprotective therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5R)-9-chloro-5-(4-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol hydrobromide?

- Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization of substituted benzazepine precursors and halogenation. Key steps include:

- Temperature control : Maintain 0–5°C during bromination to avoid side reactions .

- Catalyst selection : Use Pd-based catalysts for coupling reactions to enhance regioselectivity .

- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate the product with >95% purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆) to confirm stereochemistry and substituent positions. For example, the (5R)-configuration shows distinct coupling constants (J = 8–10 Hz) in the benzazepine ring .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 432.1) .

- IR spectroscopy : Detect hydroxyl (3200–3500 cm⁻¹) and C-Cl (600–800 cm⁻¹) stretches .

Q. How does the hydrobromide salt form influence the compound’s stability and solubility?

- Methodological Answer :

- Stability testing : Conduct accelerated degradation studies under varying pH (1–13) and humidity (40–80% RH). Hydrobromide salts show improved stability in acidic buffers (pH 3–5) .

- Solubility profiling : Use shake-flask methods in polar solvents (e.g., water: 12 mg/mL; ethanol: 45 mg/mL) .

Advanced Research Questions

Q. How can computational methods predict reaction pathways and optimize synthesis?

- Methodological Answer :

- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify low-energy pathways for cyclization .

- Reaction path search tools : Apply GRRM or AFIR algorithms to predict intermediates and bypass kinetic traps .

- Machine learning : Train models on existing benzazepine reaction datasets to predict optimal conditions (e.g., solvent, catalyst) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., receptor binding vs. cytotoxicity)?

- Methodological Answer :

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK-293, HeLa) with standardized protocols to isolate receptor-specific effects .

- Off-target screening : Use high-throughput panels (e.g., Eurofins Cerep) to identify non-selective interactions .

- Structural analogs : Synthesize derivatives (e.g., replacing Cl with Br) to correlate substituent effects with activity trends .

Q. How can crystallography elucidate the compound’s conformational dynamics in solid-state vs. solution?

- Methodological Answer :

- Single-crystal X-ray diffraction : Resolve the (5R)-configuration and hydrogen-bonding network (e.g., O–H⋯Br interactions) .

- Molecular dynamics simulations : Compare solid-state packing (from XRD) with solution-phase NMR data to assess flexibility of the tetrahydro-1H-benzazepine core .

Q. What experimental designs mitigate challenges in scaling up benzazepine synthesis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.